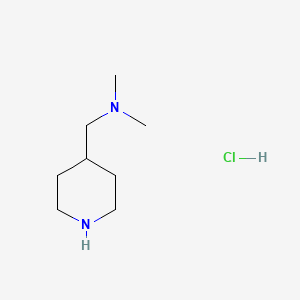

![molecular formula C10H10B2N2O4 B599639 [2,2'-Bipyridine]-4,4'-diyldiboronic acid CAS No. 159614-36-5](/img/structure/B599639.png)

[2,2'-Bipyridine]-4,4'-diyldiboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .

Synthesis Analysis

2,2’-Bipyridine can be prepared by the dehydrogenation of pyridine using Raney nickel . Unsymmetrically substituted 2,2’-bipyridines can be prepared by cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents .Molecular Structure Analysis

Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical and Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid with a molar mass of 156.188 g·mol−1. It has a melting point of 70 to 73 °C and a boiling point of 273 °C .Scientific Research Applications

Supramolecular Assembly

[2,2'-Bipyridine]-4,4'-diyldiboronic acid and its derivatives have been noted for their role in the formation of supramolecular assemblies. These structures are characterized by intricate hydrogen-bonded networks involving various interactions, including (B)O−H···N and π−π interactions. Water molecules are identified as key players in these assemblies, serving as spacer molecules that facilitate the optimization of intermolecular interactions. The structural diversity in these assemblies is attributed to the versatile hydrogen-bonding patterns that boronic acids can form with pyridines, highlighting the molecule's potential in designing complex molecular architectures (Rodríguez-Cuamatzi et al., 2009).

Chirality Control in Metal Complexes

The compound has been employed in controlling the chirality of tris(2,2'-bipyridine)-metal complexes, a process aided by its sugar-binding sites. The chirality (Δ vs. Λ) of the metal complexes can be selectively generated, with this chirality linked to the absolute configuration of the added saccharides, showcasing the molecule's utility in stereochemical applications in chemistry (Nakashima & Shinkai, 1994).

Photovoltaic Applications

In the realm of renewable energy, derivatives of this compound have been used in the synthesis of ruthenium complexes for solar light harvesting. These complexes exhibit high charge injection and recombination dynamics, making them promising candidates for photovoltaic applications. The remarkable light-absorbing and charge-transfer properties of these complexes underscore the potential of this compound in the development of efficient solar cells (Nazeeruddin et al., 1990).

Solid Form Landscape and Crystal Engineering

The molecule and its isomers have been extensively studied in solid form screening and crystal structure prediction. This research sheds light on the thermodynamic and structural aspects of various solid-state forms, including hydrates and solvates. The insights gained from these studies are pivotal for crystal engineering, particularly in understanding and manipulating the molecular and crystal lattice interactions for desired material properties (Braun et al., 2021).

Catalysis and Organic Synthesis

The molecule has also found application in the field of catalysis and organic synthesis. It has been used in the palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. This process is notable for its mild reaction conditions and high yield, highlighting the compound's efficacy as a catalyst in facilitating challenging organic transformations (Lu & Lin, 2005).

Mechanism of Action

Target of Action

It’s known that bipyridine derivatives can bind to aβ to detect aβ protein aggregation .

Mode of Action

It’s suggested that 2,2’-bipyridine derivatives can inhibit aβ aggregation, exerting a neuroprotective effect . This implies that the compound might interact with its targets, leading to changes in their aggregation state.

Biochemical Pathways

It’s known that copper is an essential element in most organisms and is involved in various biochemical pathways in many metalloenzymes . Given that 2,2’-bipyridine derivatives are known to interact with metal ions, it’s plausible that this compound could influence these pathways.

Result of Action

It’s suggested that 2,2’-bipyridine derivatives can exhibit significant antioxidant activity . This implies that the compound might have a protective effect against oxidative stress at the molecular and cellular levels.

Action Environment

It’s known that the reactions of co(ii) and ni(ii) salts with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution provide mononuclear complexes . This suggests that the compound’s action could be influenced by factors such as the presence of certain metal ions and the pH of the environment.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that bipyridine compounds, including [2,2’-Bipyridine]-4,4’-diyldiboronic acid, strongly coordinate with metal centers . This coordination can decrease catalytic activity and yield in the reaction system .

Molecular Mechanism

It is known that bipyridine compounds can form complexes with many transition metals , which could potentially influence enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

[2-(4-boronopyridin-2-yl)pyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6,15-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFWHZWLDULHHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C2=NC=CC(=C2)B(O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726142 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159614-36-5 |

Source

|

| Record name | [2,2'-Bipyridine]-4,4'-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)